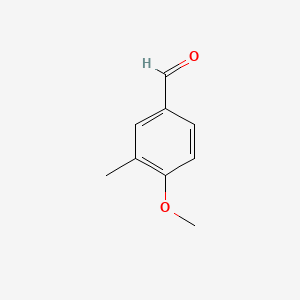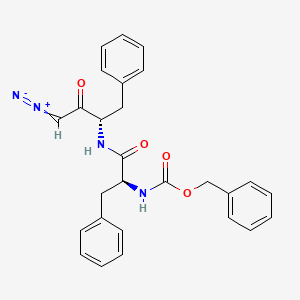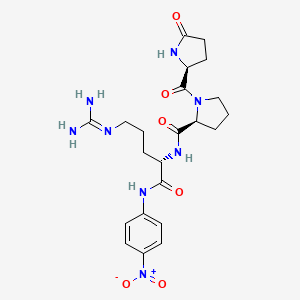
5-クロロ-1,3-ベンゾジオキソール
概要
説明
5-Chloro-1,3-benzodioxole: is an organic compound with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol . It is a derivative of 1,3-benzodioxole, where a chlorine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Chemistry: : 5-Chloro-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study the effects of chlorinated benzodioxoles on biological systems. It serves as a model compound for understanding the behavior of similar bioactive molecules.
Medicine: : 5-Chloro-1,3-benzodioxole derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: : This compound is used in the production of pesticides and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
作用機序
Target of Action
Many related compounds containing the methylenedioxyphenyl group are bioactive , suggesting that 5-Chloro-1,3-benzodioxole may interact with similar targets.
Mode of Action
It is known that the compound can be converted into a safrole derivative via a one-pot process involving two consecutive irradiations . This suggests that 5-Chloro-1,3-benzodioxole may undergo similar transformations in biological systems, potentially leading to interactions with its targets.
Biochemical Pathways
Given the compound’s potential to be converted into a safrole derivative , it may influence pathways related to the metabolism and action of safrole and its derivatives.
Pharmacokinetics
The compound’s molecular weight of 156566 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the compound’s potential to be converted into a safrole derivative , it may have similar effects to those of safrole and its derivatives.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1,3-benzodioxole. For example, the compound’s boiling point of 185-187°C suggests that it may be stable under physiological conditions.
生化学分析
Biochemical Properties
5-Chloro-1,3-benzodioxole plays a significant role in biochemical reactions, particularly in the synthesis of safrole derivatives. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 5-Chloro-1,3-benzodioxole and these enzymes involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual substrates .
Cellular Effects
The effects of 5-Chloro-1,3-benzodioxole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Chloro-1,3-benzodioxole has been found to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Chloro-1,3-benzodioxole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes such as cytochrome P450, 5-Chloro-1,3-benzodioxole prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. This inhibition can lead to changes in the metabolic pathways and the accumulation of certain metabolites . Additionally, 5-Chloro-1,3-benzodioxole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-1,3-benzodioxole can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. The degradation products of 5-Chloro-1,3-benzodioxole can also have biological activity, which may contribute to the long-term effects observed in in vitro and in vivo studies. For instance, prolonged exposure to 5-Chloro-1,3-benzodioxole has been associated with changes in cellular function, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-Chloro-1,3-benzodioxole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular processes. For example, high doses of 5-Chloro-1,3-benzodioxole have been shown to cause toxicity in certain animal models, leading to adverse effects such as liver damage and oxidative stress. These toxic effects are likely due to the accumulation of the compound and its metabolites in the tissues .
Metabolic Pathways
5-Chloro-1,3-benzodioxole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body. The interaction of 5-Chloro-1,3-benzodioxole with these enzymes can also affect the metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of 5-Chloro-1,3-benzodioxole within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, 5-Chloro-1,3-benzodioxole can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Chloro-1,3-benzodioxole can influence its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 5-Chloro-1,3-benzodioxole is determined by specific targeting signals and post-translational modifications, which direct the compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct 5-Chloro-1,3-benzodioxole to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function .
準備方法
Synthetic Routes and Reaction Conditions:
-
Chlorination of 1,3-benzodioxole: : One common method involves the chlorination of 1,3-benzodioxole. In this process, 1,3-benzodioxole is dissolved in chloroform, and chlorine gas is slowly passed through the solution . The reaction is typically carried out under controlled conditions to ensure the selective chlorination at the 5th position.
-
Photocatalytic Preparation: : Another method involves the photocatalytic activation of methylene hydrogen atoms in the presence of tetrabutylammonium decatungstate (TBADT). This method is mild and general, allowing for the synthesis of potentially bioactive 2-substituted-1,3-benzodioxoles .
Industrial Production Methods:
Industrial production methods for 5-Chloro-1,3-benzodioxole often involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced catalysts and controlled reaction environments ensures the efficient production of this compound.
化学反応の分析
Types of Reactions:
-
Substitution Reactions: : 5-Chloro-1,3-benzodioxole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.
-
Oxidation Reactions: : This compound can also undergo oxidation reactions, where the methylenedioxy group is oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzodioxoles.
Oxidation Reactions: Products can include 5-chloro-1,3-benzodioxole-2-carboxylic acid or 5-chloro-1,3-benzodioxole-2-aldehyde.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: The parent compound without the chlorine substitution.
1-Chloro-3,4-methylenedioxybenzene: Another chlorinated derivative with similar properties but different substitution patterns.
5-Chloro-1,3-benzodioxole-2-carboxylic acid: An oxidized derivative with additional functional groups, making it more reactive in certain chemical reactions.
Uniqueness
5-Chloro-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position enhances its reactivity and bioactivity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-chloro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQPZHOXLYATLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222606 | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-38-8 | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7228-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-Chloro-1,3-benzodioxole be further functionalized using the photocatalytic method described in the paper?
A1: Yes, the research demonstrates that 5-Chloro-1,3-benzodioxole can be further alkylated at the 5-position using the same photocatalytic method. [] The paper describes a one-pot process where an initial irradiation at 366 nm allows for alkylation at the 2-position. Following this, a second irradiation at 310 nm facilitates alkylation at the 5-position, leading to the formation of a safrole derivative. [] This highlights the versatility of this method for the step-wise functionalization of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















